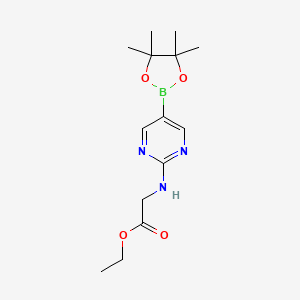

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-6-20-11(19)9-18-12-16-7-10(8-17-12)15-21-13(2,3)14(4,5)22-15/h7-8H,6,9H2,1-5H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOCAWHXCILLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675246 | |

| Record name | Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202805-23-9 | |

| Record name | Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 2-Amino-5-Bromopyrimidine

2-Amino-5-bromopyrimidine serves as the foundational intermediate. While commercial sources exist, regioselective bromination of 2-aminopyrimidine may be required. Directed halogenation using bromosuccinimide (NBS) in acetic acid at 60–80°C achieves position-selective bromination.

Alkylation of the Pyrimidine Amine

Reaction Conditions

The 2-amino group undergoes alkylation with ethyl bromoacetate to form the secondary amine. Optimized conditions involve:

Example Protocol

A mixture of 2-amino-5-bromopyrimidine (1.0 equiv), ethyl bromoacetate (1.2 equiv), and (2.0 equiv) in DMF is stirred at 60°C for 18 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to yield 2-((ethyl acetate)amino)-5-bromopyrimidine as a white solid.

Miyaura Borylation of the 5-Bromo Substituent

Catalytic System and Reagents

The boronate ester is introduced via palladium-catalyzed cross-coupling:

Example Protocol

A mixture of 2-((ethyl acetate)amino)-5-bromopyrimidine (1.0 equiv), (1.5 equiv), (3 mol%), and (3.0 equiv) in dioxane is degassed and heated at 90°C for 8 hours. The product is extracted with ethyl acetate, dried over , and purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the title compound.

Analytical Validation and Characterization

Spectroscopic Data

Purity and Stability

-

Storage : -20°C under inert atmosphere to prevent boronate hydrolysis.

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized pyrimidine derivatives on Wang resin enable stepwise functionalization, though yields are typically lower (40–60%) compared to solution-phase methods.

Challenges and Optimization

Competing Side Reactions

Catalyst Selection

outperforms in Miyaura borylation, providing higher yields (75–85% vs. 50–60%).

Industrial-Scale Considerations

Scientific Research Applications

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It is involved in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

Industry: The compound is used in the development of agrochemicals and materials science for the creation of new polymers and catalysts.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The pyrimidine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. Pyridine vs. Pyrimidine Derivatives

- Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS 1639958-04-5): Replaces the pyrimidine ring with a pyridine core. Molecular weight: 291.15 g/mol. Synthesis: Similar methods involving palladium-catalyzed borylation, but starting from pyridine precursors .

- Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate: Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capabilities and electronic conjugation, making it advantageous for targeting biological macromolecules .

Substituent Variations on the Pyrimidine Ring

a. N-Alkylamine Derivatives

- N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218791-44-6): Lacks the acetate ester; instead, an ethyl group is directly attached to the pyrimidine’s 2-amino position. Molecular formula: C₁₂H₂₀BN₃O₂. Reduced solubility in polar solvents due to the absence of the ester group, limiting its utility in aqueous-phase reactions .

b. Cyclohexene-Boronate Analogues

- Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate (CAS 1166829-70-4):

- Replaces the pyrimidine core with a cyclohexene ring.

- Applications: Primarily used in polymer chemistry due to the aliphatic boronate’s stability under harsh conditions .

Biological Activity

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes existing research on its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Name : Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate

- CAS Number : 1639958-04-5

- Molecular Formula : C15H22BNO4

- Molecular Weight : 291.15 g/mol

The biological activity of this compound is primarily attributed to its structural components which include a pyrimidine ring and a dioxaborolane moiety. The pyrimidine structure is known for its role in various biological processes and can interact with multiple biological targets. The dioxaborolane group enhances the compound's stability and bioavailability.

Inhibition Studies

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant inhibitory effects against various enzymes and receptors. For instance:

- Inhibition of Tryptophan Hydroxylase : Compounds structurally related to Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate have been evaluated for their ability to inhibit tryptophan hydroxylase (TPH1), an enzyme implicated in serotonin biosynthesis. Inhibition rates exceeding 60% at concentrations of 100 µM have been reported for similar compounds .

- Anticancer Properties : Pyrimidine derivatives are often explored for their anticancer potential. A study indicated that certain pyrimidine-based compounds demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

| Compound | Target | Effect | Reference |

|---|---|---|---|

| Compound A | TPH1 | 64% inhibition at 100 µM | |

| Compound B | EGFR | Induces apoptosis in resistant cell lines | |

| Compound C | Influenza virus | > 2-log viral load reduction in mouse model |

Safety and Toxicity

The safety profile of Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate has not been extensively documented; however, related studies on pyrimidine derivatives suggest a favorable safety margin when administered at therapeutic doses. For instance, one study reported no significant toxicity in healthy mice at doses up to 40 mg/kg .

Therapeutic Applications

Given its biological activity and safety profile, Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate holds promise for therapeutic applications in:

- Neurological Disorders : By modulating serotonin levels through TPH1 inhibition.

- Cancer Treatment : As a potential agent against various tumors due to its cytotoxic properties.

- Antiviral Therapy : Potential use in treating viral infections such as influenza.

Q & A

Q. What are the common synthetic routes for Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example:

- Boronate introduction : Pyrimidine derivatives are functionalized with a boronate ester group using palladium catalysts (e.g., Pd(dppf)Cl₂) and coupling partners like pinacolborane .

- Amino-acetate linkage : Ethyl bromoacetate reacts with a pyrimidinylamine intermediate under basic conditions (e.g., Cs₂CO₃ in THF) to form the ester linkage .

Key considerations : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized to confirm structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR verifies the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and pyrimidine/acetate moieties .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, particularly the B-O and C-N linkages .

- HPLC-MS : Ensures purity (>95%) and detects residual catalysts or byproducts .

Q. What are typical applications in medicinal chemistry research?

The boronate ester moiety enables participation in Suzuki couplings for constructing biaryl systems, a key step in drug candidate synthesis (e.g., kinase inhibitors or PPAR agonists) . The pyrimidine core may act as a hydrogen-bonding scaffold for target binding .

Advanced Research Questions

Q. How to optimize reaction yields when introducing the boronate group to pyrimidine scaffolds?

- Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency for electron-deficient heterocycles .

- Solvent effects : THF or dioxane enhances solubility of boronate intermediates compared to DMF .

- Temperature control : Reflux (80–100°C) minimizes side reactions like deborylation .

Example : A 63% yield was achieved using Pd(dppf)Cl₂ and KOAc in dioxane/water .

Q. How to resolve contradictions in spectroscopic data during structural validation?

- Case study : Discrepancies in ¹H NMR integration ratios may arise from dynamic effects (e.g., hindered rotation in the acetamide group). Use variable-temperature NMR or 2D experiments (COSY, HSQC) to confirm assignments .

- Crystallographic refinement : SHELXL resolves ambiguities in bond distances caused by disorder in the boronate ester .

Q. What are competing pathways in the synthesis of amino-acetate derivatives, and how to suppress them?

Q. How to design experiments for evaluating the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Boronate esters are prone to hydrolysis, but pinacol protection enhances stability .

- Oxidative stress tests : Use H₂O₂ or liver microsomes to assess metabolic lability .

Methodological Notes

- Avoiding pitfalls : Pre-dry glassware and reagents to prevent boronate hydrolysis.

- Advanced purification : Use preparative HPLC for polar byproducts resistant to column chromatography .

- Computational modeling : DFT calculations (e.g., Gaussian) predict electronic effects of the boronate group on pyrimidine reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.